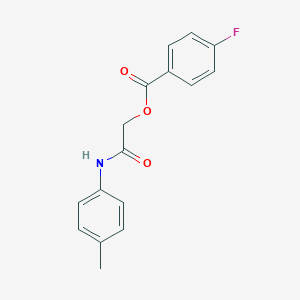
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide, also known as dicamba, is a herbicide that is widely used in agriculture. It is an effective tool for controlling broadleaf weeds and has been used for many years.
Mécanisme D'action
Dicamba works by mimicking the plant hormone auxin, which causes uncontrolled growth in the targeted weeds. This leads to the death of the weed. Dicamba is a selective herbicide, meaning it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to have an effect on the photosynthesis process in plants. It also affects the plant's ability to take up and transport nutrients. In addition, 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide has been shown to have an effect on the hormone balance in plants, leading to uncontrolled growth and eventual death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in lab experiments is that it is a relatively cheap and easy-to-use herbicide. It is also selective, meaning that it can be used to target specific weeds without harming other plants. However, one limitation is that 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide can be volatile and can drift to non-target areas, causing damage to other crops or plants.
Orientations Futures
There are several areas of future research for 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide. One area is the development of new formulations that reduce volatility and drift. Another area is the study of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide-resistant weeds and the development of new herbicides to combat them. Additionally, research is needed to better understand the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide on soil health and the environment.
In conclusion, 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide is an important herbicide that has been widely used in agriculture for many years. Its selective properties make it an effective tool for controlling broadleaf weeds, and it has been extensively studied for its herbicidal properties. However, further research is needed to address some of the limitations and potential environmental impacts of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide use.
Méthodes De Synthèse
Dicamba can be synthesized by reacting 2,4-dichlorophenol with 2-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with butylamine to yield 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. Research has also been conducted on the use of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in non-crop areas such as roadsides, railways, and utility rights-of-way.
Propriétés
Nom du produit |
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide |
|---|---|
Formule moléculaire |
C17H17Cl2NO2 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-5-2-3-6-15(12)20-17(21)7-4-10-22-16-9-8-13(18)11-14(16)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21) |
Clé InChI |
UMRPVSWJXSKSRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)


![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
